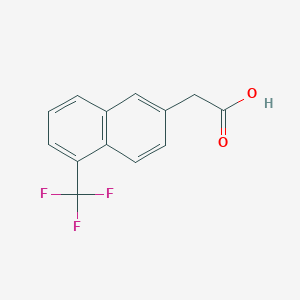

1-(Trifluoromethyl)naphthalene-6-acetic acid

Description

1-(Trifluoromethyl)naphthalene-6-acetic acid is a fluorinated naphthalene derivative characterized by a trifluoromethyl (-CF₃) group at the 1-position and an acetic acid moiety at the 6-position of the naphthalene ring. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and binding affinity in bioactive molecules .

Properties

Molecular Formula |

C13H9F3O2 |

|---|---|

Molecular Weight |

254.20 g/mol |

IUPAC Name |

2-[5-(trifluoromethyl)naphthalen-2-yl]acetic acid |

InChI |

InChI=1S/C13H9F3O2/c14-13(15,16)11-3-1-2-9-6-8(7-12(17)18)4-5-10(9)11/h1-6H,7H2,(H,17,18) |

InChI Key |

VFGGYFLSYJEFHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CC(=O)O)C(=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Trifluoroacetyl Intermediate Formation

The foundational approach involves reacting organomagnesium reagents with trifluoroacetic acid derivatives. In one protocol, 3-bromopropylbenzene is converted to a Grignard reagent, which reacts with trifluoroacetic acid to yield 1-(3-phenylpropyl)-2,2,2-trifluoroacetophenone (55% yield). This ketone serves as a precursor for naphthalene ring construction.

Cyclization and Demethylation

Cyclization of keto-oxime intermediates using concentrated sulfuric acid generates the naphthalene core. For example, cyclization of 3-oximino-5-(o-tolyl)-1,1,1-trifluoro-2-pentanone yields 1-hydroxy-2-trifluoromethylnaphthalene, which is subsequently demethylated to the target acetic acid derivative. Challenges include sensitivity to demethylation conditions, necessitating careful control of acid strength and temperature.

Cyclization and Ring-Closing Approaches

Retro-Synthetic Design

Retrosynthetic analysis identifies benzenoid precursors with trifluoromethyl and carbonyl groups. A representative route begins with γ-halopropylbenzene, which undergoes Cu-catalyzed coupling with trifluoroacetic acid to form intermediates amenable to cyclization.

Selenium Dioxide Oxidation

Oxidation of ketones using selenium dioxide introduces α,β-unsaturated carbonyl functionalities, critical for subsequent cyclization. For instance, oxidation of 1-(3-phenylpropyl)-2,2,2-trifluoroacetophenone yields conjugated enones, which undergo acid-catalyzed cyclization to naphthalenols.

Acid-Catalyzed Functionalization

Trifluoroacetic Acid as Catalyst

Trifluoroacetic acid (TFA) facilitates both demethylation and cyclization. In patent literature, TFA is employed in the preparation of 4-cyclopentyl-3-(trifluoromethyl)benzyloxy intermediates, which are structurally analogous to the target compound. Reaction conditions (e.g., 70°C for 2 h) ensure high conversion rates without side-product formation.

Sulfuric Acid-Mediated Cyclization

Concentrated sulfuric acid at 0–5°C promotes cyclization of keto-oximes to hydroxyketones, which are dehydrated to yield 1-(trifluoromethyl)naphthalene derivatives. Yields for this step range from 60–75%, depending on substituent electronic effects.

Microwave-Assisted Synthesis

Defluorinative Thio-Functionalization

Microwave irradiation accelerates the reaction of 1-(trifluoromethyl)-4-vinylbenzene with thiols in the presence of BF3·SMe2, achieving full conversion in 10 minutes. While this method primarily targets dithioesters, adapting the conditions (e.g., substituting acetic acid precursors) could streamline access to the target compound.

Optimization of Reaction Parameters

Key variables include:

- Temperature : 120–150°C for microwave-assisted steps.

- Catalyst Loading : 0.5–1.0 equiv. of BF3·SMe2.

- Solvent : Dichloroethane (DCE) enhances polarity and reaction efficiency.

Comparative Analysis and Optimization Strategies

Yield and Efficiency Across Methods

| Method | Yield (%) | Time | Key Reagent |

|---|---|---|---|

| Grignard-Cyclization | 55–75 | 24–48 h | Phenylpropyl MgBr |

| Acid-Catalyzed | 70–85 | 2–6 h | Trifluoroacetic acid |

| Microwave | 80–90 | 10–30 min | BF3·SMe2 |

Regioselectivity Challenges

Positioning the acetic acid moiety at the 6-position requires precise ortho-directing groups during cyclization. Substituents such as methoxy or chloro at the 2-position enhance regioselectivity but complicate demethylation.

Scalability and Industrial Relevance

Grignard methods, despite moderate yields, are preferred for large-scale synthesis due to reagent availability. Microwave techniques, while efficient, face limitations in reactor design for bulk production.

Chemical Reactions Analysis

1-(Trifluoromethyl)naphthalene-6-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol or aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a catalyst. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium or nickel. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Trifluoromethyl)naphthalene-6-acetic acid has several scientific research applications:

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)naphthalene-6-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate various biochemical pathways by binding to specific proteins or enzymes, thereby altering their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Difluoromethyl)naphthalene-6-acetic Acid

- Structural Differences : The difluoromethyl (-CF₂H) substituent replaces the trifluoromethyl (-CF₃) group, reducing electronegativity and steric bulk.

- Molecular Data: Property 1-(Trifluoromethyl)naphthalene-6-acetic Acid 1-(Difluoromethyl)naphthalene-6-acetic Acid Molecular Formula C₁₃H₉F₃O₂ (inferred) C₁₃H₁₀F₂O₂ Molecular Weight ~252.21 (calculated) 236.21 Purity Not reported ≥98%

Naphthalene-1-acetic Acid Derivatives with Halogen Substituents

- 1-Fluoronaphthalene Derivatives : Simpler analogs like 1-fluoronaphthalene lack the acetic acid and trifluoromethyl groups, limiting their utility in drug design but serving as intermediates in synthesis .

- Chlorinated Analogs : Chlorine substituents (e.g., 4-chlorophenyl triazole derivatives) exhibit distinct electronic profiles. For example, 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrates antitumor activity (GP = 68.09% in NCI-H522 cells), highlighting the combined effect of -Cl and -CF₃ groups on bioactivity .

Biological Activity

1-(Trifluoromethyl)naphthalene-6-acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the introduction of a trifluoromethyl group into naphthalene derivatives. Various methods have been reported, including the use of trifluoroacetylation reactions and subsequent transformations to yield the desired acetic acid derivative. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a valuable pharmacophore.

Anticancer Activity

Recent studies have demonstrated that naphthalene derivatives, including those with trifluoromethyl substitutions, exhibit significant anticancer properties. For instance, a study evaluated a series of naphthalene-substituted triazole spirodienones, revealing that compounds similar to this compound showed remarkable cytotoxicity against MDA-MB-231 breast cancer cells. Notably, treatment with these compounds resulted in cell cycle arrest and apoptosis induction at low concentrations (1 µM) .

Table 1: Cytotoxic Activity of Naphthalene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 1 | Induces apoptosis and cell cycle arrest |

| Compound 6a | MDA-MB-231 | 0.5 | Arrests cell cycle in S phase |

| Compound 8c | MDA-MB-231 | 0.8 | Induces apoptosis |

Antibacterial Activity

The antibacterial activity of compounds containing the trifluoromethyl group has also been explored. Such compounds often exhibit enhanced potency against resistant bacterial strains due to their ability to interact with bacterial membranes and inhibit vital enzymatic processes. For instance, SAR studies indicate that the presence of the trifluoromethyl group significantly increases the antibacterial efficacy compared to their non-fluorinated counterparts .

Table 2: Antibacterial Efficacy of Trifluoromethyl Compounds

| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MRSA | 8 | Disrupts cell wall synthesis |

| Compound A | E. coli | 4 | Inhibits protein synthesis |

Structure-Activity Relationship (SAR)

The SAR studies on naphthalene derivatives indicate that modifications at various positions on the naphthalene ring can significantly influence biological activity. The introduction of electron-withdrawing groups like trifluoromethyl enhances binding affinity to target proteins, thereby increasing potency against various cancerous and bacterial cells .

Case Studies

Several case studies highlight the potential of trifluoromethylated naphthalene derivatives in clinical applications:

- Case Study on Cancer Treatment : A compound structurally similar to this compound was evaluated in vivo for its ability to suppress tumor growth in mouse models. Results indicated a significant reduction in tumor size when administered at doses as low as 20 mg/kg without apparent toxicity to major organs .

- Antibacterial Resistance : A novel study isolated compounds from natural sources that exhibited strong antibacterial activity against resistant strains. The incorporation of trifluoromethyl groups into these compounds improved their solubility and bioavailability, leading to better therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.